molecular formula C₄₆H₆₉N₁₁O₁₃S B1575580 GP(33-41)

GP(33-41)

Cat. No.: B1575580
M. Wt: 1016.18
Attention: For research use only. Not for human or veterinary use.
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Description

GP(33-41), also known as LCMV gp33-41, is a nine-amino acid peptide (sequence: KAVYNFATM) derived from the glycoprotein of the Lymphocytic Choriomeningitis Virus (LCMV). It is a well-characterized immunodominant epitope restricted by the Major Histocompatibility Complex class I (MHC-I) molecule H-2Db. This peptide is presented on the surface of infected cells to cytotoxic T lymphocytes (CTLs), making it a critical tool for studying T cell-mediated immunity, viral pathogenesis, and immune evasion. In research, GP(33-41) is extensively used to activate and expand epitope-specific CD8+ T cells, both in vivo and in vitro. Its primary application is in the LCMV murine infection model, a benchmark for investigating chronic viral infections and CTL responses. Studies utilizing this peptide have been fundamental in characterizing the dynamics of CTL escape mutations, where viruses accumulate changes in epitopes like GP(33-41) to evade immune detection and clearance. Furthermore, GP(33-41) is employed in cancer immunotherapy research, particularly in adoptive T cell therapy (ACT) models, where it helps study mechanisms of tumor regression and epitope spreading. The peptide is for research use only and is not intended for diagnostic or therapeutic applications in humans.

Properties

Molecular Formula

C₄₆H₆₉N₁₁O₁₃S

Molecular Weight

1016.18

sequence

One Letter Code: KAVYNFATC

Origin of Product

United States

Molecular Characteristics and Variants of Lcmv Gp 33 41

Primary Amino Acid Sequence and Epitope Definition

The primary amino acid sequence of the immunodominant LCMV GP epitope, GP(33-41), is typically recognized as KAVYNFATC. nih.govresearchgate.net This nine-amino-acid sequence is derived from residues 33 to 41 of the LCMV glycoprotein (B1211001). genaxxon.comgenscript.comanaspec.cominnopep.combioscience.co.uk It is a key epitope presented by Major Histocompatibility Complex (MHC) class I molecules, specifically H-2Dᵇ in C57BL/6 mice, to CD8⁺ cytotoxic T lymphocytes (CTLs). genaxxon.comgenscript.comanaspec.combioscience.co.ukgenaxxon.comfrontiersin.org MHC class I molecules typically present peptides between 8 and 11 amino acids in length, and these peptides often exhibit MHC-specific sequence motifs that favor binding. genaxxon.comgenaxxon.com The presentation of GP(33-41) by MHC class I molecules on the surface of infected cells is crucial for the recognition and elimination of these cells by activated CTLs. genaxxon.comgenaxxon.com

Research has shown that GP(33-41) is an immunodominant CTL epitope in C57BL/6 mice, with a significant portion of the total LCMV-specific CTL activity directed against it. asm.orgaai.org The crystal structure of the complex formed by the GP(33-41) epitope with murine MHC class I molecules has been resolved, providing insights into the molecular interactions involved in its presentation and recognition by T cell receptors (TCRs). researchgate.net

Altered Peptide Ligands (APLs) and Their Immunological Relevance

Altered Peptide Ligands (APLs) are variants of a native peptide epitope that have one or more amino acid substitutions. These alterations can affect the peptide's binding to MHC molecules and/or its interaction with the T cell receptor, leading to altered T cell responses. nih.gov

For LCMV GP(33-41), a notable APL involves the substitution of the cysteine residue at position 41 with methionine, resulting in the sequence KAVYNFATM. nih.govgenaxxon.cominnopep.comgenaxxon.com This APL, often referred to as 41M, has been widely used in in vitro studies of CD8⁺ T cell responses to the GP33 epitope. nih.gov The substitution of cysteine with methionine was introduced because the terminal cysteine in the original sequence (KAVYNFATC) can form peptide dimers and exhibits decreased stability in the MHC complex. nih.govfrontiersin.org The 41M APL has shown increased stability and enhanced MHC class I binding compared to the original sequence. nih.govfrontiersin.org

The emergence of APLs is a mechanism employed by viruses like LCMV to evade the host immune response. aai.orgmedchemexpress.com Viral escape variants can arise with single amino acid exchanges in immunodominant epitopes, leading to APLs that antagonize CTL recognition when presented by MHC class I molecules. aai.org Studies have investigated the structural principles underlying how different APLs of GP33 interact with MHC class I molecules (H-2Dᵇ and H-2Kᵇ) and affect TCR recognition. aai.org These studies reveal that viral escape mutations can impair APL binding to MHC or introduce subtle changes at the TCR/pMHC interface, thereby allowing the virus to evade CD8 T cell recognition. aai.org

Research findings on APLs of GP(33-41) highlight their ability to modify T cellular signaling and influence T cell effector functions. nih.gov The study of APLs derived from GP(33-41) has contributed to the understanding of immune escape mechanisms and the complexities of T cell responses to variant epitopes. aai.orgnih.gov

Overlapping Epitopes and Nested Sequences

The region of the LCMV glycoprotein encompassing GP(33-41) is also relevant in the context of overlapping epitopes and nested sequences. Overlapping epitopes occur when two or more distinct epitopes are located within the same protein sequence, with their sequences partially or completely overlapping. Nested sequences refer to shorter epitopes contained within longer epitope sequences.

Studies have identified regions within the LCMV glycoprotein that contain overlapping CD4⁺ and CD8⁺ T-cell epitopes. asm.orgnih.govresearchgate.net For instance, the GP 31-45 region has been shown to contain both CD4⁺ and CD8⁺ T-cell epitopes, with GP(33-41) being the previously identified MHC class I-restricted epitope within this region. asm.org This demonstrates that a single region of the viral protein can be a source of epitopes recognized by different subsets of T cells. asm.orgnih.govresearchgate.net

Furthermore, the GP33 region has been analyzed in the context of different epitope lengths. While GP(33-41) is a prominent 9-mer epitope, an 11-mer peptide, GP(33-43) (KAVYNFATCGI), which is also presented by H-2Dᵇ, contains the GP(33-41) sequence as a nested epitope. nih.govfrontiersin.orgnih.gov The presence of overlapping and nested epitopes within the same viral protein region can influence the complexity and breadth of the immune response. asm.orgnih.govresearchgate.net Mutations within regions encoding overlapping T-cell epitopes can differentially affect the presentation and recognition of individual epitopes by different MHC molecules, contributing to viral immune escape. nih.govnih.gov

The study of overlapping epitopes and nested sequences within the LCMV glycoprotein, including the region containing GP(33-41), provides valuable insights into antigen processing and presentation, as well as the dynamics of CD4⁺ and CD8⁺ T cell responses during viral infection. asm.orgnih.govresearchgate.net

Antigen Processing and Major Histocompatibility Complex Mhc Class I Presentation of Gp 33 41

Proteasomal Processing of LCMV Glycoprotein (B1211001) Leading to GP(33-41) Generation

The GP(33-41) peptide is generated from the LCMV glycoprotein (GP) through the process of proteasomal degradation. genaxxon.comgenaxxon.com Viral proteins synthesized within the cytoplasm of an infected cell are targeted by the proteasome, a large protein complex responsible for breaking down ubiquitinated proteins into smaller peptides. These peptides typically range in length from 8 to 11 amino acids, which is the optimal size for binding to MHC Class I molecules. genaxxon.comgenaxxon.com While the precise details of how the proteasome cleaves the LCMV glycoprotein to yield the exact GP(33-41) sequence are complex and can be influenced by factors such as the type of proteasome (constitutive vs. immunoproteasome) and the cellular environment, it is established that this cytosolic processing is the source of the peptide. aai.orgresearchgate.net Studies comparing different cell types, such as fibroblasts and dendritic cells, have shown that they can process the same viral proteins, including the LCMV glycoprotein, in quantitatively different ways, leading to variations in the presentation of specific epitopes like GP(33-41). aai.orgnih.gov

Transporter Associated with Antigen Processing (TAP)-Dependent Transport

Following proteasomal processing in the cytosol, the generated peptides, including GP(33-41), are transported into the endoplasmic reticulum (ER) lumen by the Transporter Associated with Antigen Processing (TAP). genaxxon.commit.eduaai.orgresearchgate.net TAP is a heterodimeric protein embedded in the ER membrane that utilizes ATP hydrolysis to translocate peptides from the cytosol into the ER. TAP has a preference for peptides of a certain length, typically 8-15 amino acids, and its efficiency can vary depending on the peptide sequence. aai.orgnih.gov Although the LCMV glycoprotein contains a signal peptide that directs it to the ER during synthesis, the presentation of the GP(33-41) epitope, which is located within the leader peptide sequence (residues 33-41 of the 58 amino acid leader peptide), has been shown to be strictly dependent on a functional TAP heterodimer. mit.eduscispace.com This indicates that the peptide is primarily derived from glycoprotein that enters the cytosolic degradation pathway rather than directly processed within the ER. mit.edu

Stability and Presentation Dynamics of GP(33-41)-H-2D^b Complexes on Antigen-Presenting Cells

The stability of the peptide-MHC Class I complex on the surface of antigen-presenting cells (APCs) is a key determinant of the magnitude and duration of the T cell response. frontiersin.orgnih.gov Stable complexes persist longer on the cell surface, increasing the likelihood of encountering a cognate T cell receptor on a CD8+ T lymphocyte.

Research has investigated the stability of the GP(33-41)-H-2Db complex. The binding affinity of the peptide for H-2Db directly influences the stability of the complex. Peptides with higher affinity generally form more stable complexes. researchgate.netnih.gov The concentration of naturally processed GP(33-41) peptide recovered from LCMV-infected cells has been quantified, providing insight into the abundance of this epitope available for presentation. nih.gov

Studies have also explored the dynamics of GP(33-41)-H-2Db presentation on the cell surface. The surface expression level of MHC Class I molecules is proportional to the affinity of the bound peptide, indicating that GP(33-41) binding stabilizes H-2Db expression. researchgate.net Furthermore, the organization of MHC Class I molecules on the cell surface, potentially influenced by molecules like tetraspanin-5, can impact the efficiency of antigen presentation and optimal CD8 T cell activation. pnas.org

The presentation of GP(33-41)-H-2Db complexes on APCs, such as dendritic cells and fibroblasts, can vary, contributing to differential T cell responses. aai.orgnih.gov This highlights that cellular context and potentially other factors beyond just peptide generation and MHC binding influence the final presentation dynamics.

Data Tables

While specific quantitative data tables on proteasomal cleavage sites or TAP transport efficiency for GP(33-41) were not explicitly found in the search results, the following table summarizes some key findings related to peptide binding and presentation:

Peptide VariantSequenceMHC RestrictionBinding Affinity (H-2Db IC50)NotesSource
GP(33-41) (9-mer)KAVYNFATCH-2Db, H-2KbNot explicitly stated as IC50, but binds.Optimal sequence for H-2Db. medchemexpress.commedchemexpress.com frontiersin.orgnih.govmedchemexpress.comresearchgate.netmedchemexpress.commedchemexpress.comemory.edu
GP(33-41) (9-mer)KAVYNFATMH-2Db, H-2Kb21 nM (with Methionine substitution at 41)Altered Peptide Ligand. nih.gov frontiersin.orgnih.govnih.gov
GP(33-43) (11-mer)KAVYNFATCGIH-2DbBinds, but potentially lower affinity than 9-mer variants.Naturally processed? frontiersin.orgnih.gov frontiersin.orgnih.gov

Note: IC50 values represent the concentration of peptide required to inhibit the binding of a labeled reference peptide by 50%. Lower values indicate higher binding affinity.

Detailed Research Findings

The presentation of the GP(33-41) epitope is strictly dependent on a functional TAP heterodimer, suggesting it is derived from cytosolic processing. mit.eduscispace.com

GP(33-41) can bind to both H-2Db and H-2Kb, but shows a significantly higher affinity for H-2Db. researchgate.net

Crystal structures of H-2Db in complex with LCMV peptides, including GP(33-41), have provided insights into the peptide-MHC interactions. researchgate.netnih.gov

Mutations within the GP(33-41) sequence can dramatically affect its binding to H-2Db and subsequent T cell recognition, even if they are not at classical anchor positions. nih.govnih.gov

Different cell types can process and present LCMV epitopes, including GP(33-41), with varying efficiency. aai.orgnih.gov

The stability of the peptide-MHC complex and the organization of MHC molecules on the cell surface are important factors in the effectiveness of GP(33-41) presentation. frontiersin.orgnih.govpnas.org

T Cell Receptor Tcr Recognition and Cd8+ T Lymphocyte Activation by Gp 33 41

Specificity of P14 TCR Recognition for GP(33-41)-H-2D^b Complexes

The P14 TCR is a transgenic TCR specifically engineered to recognize the GP(33-41) peptide presented by the murine MHC class I allele H-2Db. nih.govmedchemexpress.comaai.orgpnas.orgasm.org This interaction exhibits high specificity. Studies using altered peptide ligands (APLs) of GP(33-41) have demonstrated the critical residues within the peptide that are essential for P14 TCR recognition. For instance, a single amino acid substitution at position 4 (tyrosine to phenylalanine, Y4F) in the GP(33-41) peptide can significantly reduce the affinity of the P14 TCR for the H-2Db/peptide complex, effectively abolishing T-cell mediated immune responses against the viral escape variant. researchgate.net This highlights the fine specificity of the P14 TCR for the native GP(33-41) sequence in the context of H-2Db.

Kinetics of TCR-pMHC Class I Interaction and Signal Transduction

The kinetic parameters of the TCR-pMHC interaction, including on-rates and off-rates, play a crucial role in determining the downstream signaling events and the ultimate T cell fate. medchemexpress.comnih.govCurrent time information in Port Macquarie-Hastings Council, AU.researchgate.netwikipedia.orguni-freiburg.deaacrjournals.orgfrontiersin.orgmdpi.commdpi.com

On-Rates and Off-Rates of TCR-pMHC Binding

The binding of TCR to pMHC is a dynamic process characterized by association (on-rate, kon) and dissociation (off-rate, koff) rates. These rates collectively determine the affinity (KD = koff / kon) and the duration of the TCR-pMHC interaction. frontiersin.orgmdpi.comoncohemakey.com Studies utilizing techniques like 2D micropipette adhesion frequency assays and biomembrane force probes have investigated the kinetics of P14 TCR binding to different GP(33-41) variants presented by H-2Db. nih.govnih.gov These analyses have revealed a hierarchy in 2D affinity among different GP33 epitopes, with the 41M APL (KAVYNFATM) generally showing higher affinity compared to the native 41C (KAVYNFATC) peptide and an 11-mer variant (41CGI). nih.govnih.gov The off-rate, in particular, has been suggested to be a critical parameter that correlates with the functional outcome of T cell activation, influencing various functions including cytotoxicity and cytokine production. frontiersin.orgmdpi.comoncohemakey.comuu.nl

Contribution of CD8 Coreceptor to Binding and Signaling

The CD8 coreceptor significantly enhances the sensitivity of CD8+ T cells to antigen recognition by binding to the conserved α3 domain of the MHC class I molecule. wikipedia.orguni-freiburg.deaacrjournals.org This interaction stabilizes the TCR-pMHC complex and facilitates the recruitment of the Lck tyrosine kinase, which is essential for initiating the TCR signaling cascade through phosphorylation of the CD3ζ chain. aacrjournals.org The contribution of CD8 to TCR-pMHC binding and signaling is particularly important for interactions involving lower-affinity TCRs or low antigen densities. nih.govaacrjournals.org Studies on GP(33-41)-specific responses have shown that the presence of the CD8 coreceptor can increase the bond lifetime between the TCR and pMHC under force. nih.govnih.gov This synergistic contribution of CD8 to bond lifetime is more pronounced for weaker ligands. nih.govnih.gov

Mechanisms of CD8+ T Cell Agonism Induced by GP(33-41)

GP(33-41), as a cognate peptide for the P14 TCR, acts as a potent agonist, inducing full activation of specific CD8+ T cells. medchemexpress.comnih.govCurrent time information in Port Macquarie-Hastings Council, AU.researchgate.netaacrjournals.org The agonistic activity is mediated through the formation of stable TCR-pMHC interactions that trigger downstream signaling pathways. Upon engagement with GP(33-41)-H-2Db complexes, the TCR complex undergoes conformational changes leading to the phosphorylation of ITAM motifs in the CD3 chains by Lck. This initiates a cascade involving ZAP-70, LAT, PLC-γ1, and ultimately leads to the activation of signaling pathways such as MAPK/Erk and NFAT. aai.orgfrontiersin.orgpnas.org The duration and intensity of these signaling events are influenced by the kinetic parameters of the TCR-pMHC interaction and the contribution of the CD8 coreceptor. frontiersin.orgpnas.org

Induction of Effector Functions in GP(33-41)-Specific CD8+ T Cells (e.g., IFN-γ Production, Cytolytic Activity, Degranulation)

Recognition of GP(33-41) presented by H-2Db by specific CD8+ T cells leads to the induction of various effector functions crucial for clearing viral infections. medchemexpress.comnih.govCurrent time information in Port Macquarie-Hastings Council, AU.researchgate.netpnas.orguni-freiburg.defrontiersin.orgpnas.orgfrontiersin.orgwikipedia.orgnih.govresearchgate.netresearchgate.net These functions include the production of inflammatory cytokines like interferon-gamma (IFN-γ), the acquisition of cytolytic activity to kill infected target cells, and degranulation, which involves the release of cytotoxic molecules such as perforin (B1180081) and granzymes. frontiersin.orgnih.govaai.orgjci.orgwindows.net

Studies have shown that GP(33-41)-specific CD8+ T cells, particularly those from P14 TCR transgenic mice, rapidly produce IFN-γ and undergo degranulation upon stimulation with the peptide. aai.orgnih.govaai.orgwindows.netaai.org The magnitude and kinetics of these effector functions can be influenced by factors such as antigen concentration and the differentiation state of the T cells (e.g., effector vs. memory cells). researchgate.netwindows.net Cytolytic activity, often measured in chromium release assays, is another key effector function induced by GP(33-41) recognition, leading to the lysis of peptide-pulsed target cells. medchemexpress.comjci.orgwindows.net The ability of GP(33-41) to elicit these robust effector functions makes it a valuable tool for studying CD8+ T cell responses in various contexts, including viral infection models. asm.orgaai.orgjci.org

Data Tables

Peptide Variant2D Affinity (μm²)TCR-pMHC Bond Lifetime (s) (TCR alone)TCR-pMHC Bond Lifetime (s) (with CD8)Fold Increase with CD8Functional Outcome (IFN-γ Production)
41M (KAVYNFATM)Higher~0.8 - 0.9 nih.govnih.gov~3.0 nih.gov~3-fold nih.govHighest nih.gov
41C (KAVYNFATC)Intermediate~0.8 - 0.9 nih.govnih.gov~1.9 nih.gov~2-fold nih.govIntermediate nih.gov
41CGI (KAVYNFATCGI)LowestNot specified in detail nih.govnih.govSignificantly increased nih.govnih.gov~15-fold nih.govLowest nih.gov

Note: Data compiled from cited sources. Specific values may vary depending on experimental conditions and methodologies.

Immunological Role of Gp 33 41 in Viral Pathogenesis and Immunity

GP(33-41) as a Primary Target for CD8+ T Cell Responses During LCMV Infection

GP(33-41), corresponding to amino acids 33 to 41 of the LCMV glycoprotein (B1211001), is a well-characterized immunodominant epitope recognized by CD8+ T cells in H-2b haplotype mice, such as the C57BL/6 strain frontiersin.orgasm.orgasm.orgcore.ac.ukasm.orgpeptides.depeptides.de. This peptide, with the sequence KAVYNFATC, is presented by the MHC Class I molecule H-2Db peptides.deemory.edu. The recognition of GP(33-41) presented on the surface of infected cells by the T cell receptor (TCR) of CD8+ T cells is a crucial event in initiating the cellular immune response against LCMV genaxxon.com.

Research into GP(33-41)-specific CD8+ T cell responses has been significantly aided by the use of TCR-transgenic mouse models, such as the P14 mouse line, where a large proportion of CD8+ T cells express a TCR specific for the GP(33-41) epitope genscript.comaai.orgbiorxiv.orgpnas.orguniversiteitleiden.nl. These models have been instrumental in dissecting the dynamics and characteristics of the response to this specific epitope.

It is important to note that while the naturally processed epitope is KAVYNFATC (often referred to as 41C), an altered peptide ligand (APL) with a methionine substitution at position 41, KAVYNFATM (41M), is frequently used in in vitro studies. This is because the 41M variant exhibits increased stability and enhanced binding to MHC Class I molecules compared to the natural 41C peptide frontiersin.org. Another variant, an 11-mer peptide KAVYNFATCGI (41CGI), may also be processed during natural infection frontiersin.org. Studies have shown that these variants can have different affinities for the TCR and MHC, influencing T cell recognition and function frontiersin.org.

Table 1: GP(33-41) Peptide Variants and Sequences

Peptide NameSequenceLengthCharacteristics
GP(33-41) (41C)KAVYNFATC9-merNatural epitope
GP(33-41) (41M)KAVYNFATM9-merAltered Peptide Ligand (APL), increased stability
GP(33-43) (41CGI)KAVYNFATCGI11-merPotentially processed during infection

Immunodominance Hierarchy of LCMV Epitopes (GP33-41, GP276-286, NP396-404)

During LCMV infection in H-2b mice, the CD8+ T cell response is directed against multiple viral epitopes, but a clear hierarchy of immunodominance is observed. The most prominent responses are typically directed against three H-2Db-restricted epitopes: GP33-41, GP276-286 (sequence SGVENPGGYCL), and NP396-404 (sequence FQPQNGQFI) frontiersin.orgasm.orgasm.orgcore.ac.uk. These are considered the immunodominant epitopes.

While all three elicit robust responses, their relative dominance can vary. Some studies report NP396-404 as the most dominant, followed by GP33-41 and then GP276-286 during acute infection core.ac.uk. However, other research indicates that GP33-41 can be equally or more dominant than NP396-404 in primary or memory responses asm.orgaai.org. The specific LCMV strain (e.g., Armstrong vs. Clone 13) and the stage of infection (acute vs. chronic) can also influence this hierarchy aai.orgasm.org.

Factors contributing to the immunodominance of GP33-41 and other epitopes include the efficiency of antigen processing and presentation, the stability of the peptide-MHC class I complex, and the affinity of the TCR for the peptide-MHC complex frontiersin.orgasm.org. For instance, the stability of the complex formed between the peptide and H-2Db has been shown to correlate with immunogenicity asm.org.

Table 2: Major Immunodominant LCMV CD8+ T Cell Epitopes in H-2b Mice

Epitope NameSource ProteinSequenceMHC Restriction
GP33-41GlycoproteinKAVYNFATCH-2Db
GP276-286GlycoproteinSGVENPGGYCLH-2Db
NP396-404NucleoproteinFQPQNGQFIH-2Db

Dynamics of GP(33-41)-Specific CD8+ T Cell Expansion, Contraction, and Memory Formation

Following acute LCMV infection, GP(33-41)-specific CD8+ T cells undergo a rapid and substantial clonal expansion biorxiv.orgfrontiersin.org. This expansion phase is characterized by proliferation and differentiation into effector cells capable of recognizing and killing infected cells genaxxon.com. The magnitude of this expansion contributes significantly to viral control and clearance in acute infections asm.org.

After the virus is cleared, the majority of effector CD8+ T cells die off during a process called contraction biorxiv.orgnih.gov. A smaller subset of these cells survives the contraction phase and differentiates into long-lived memory CD8+ T cells biorxiv.orgfrontiersin.orgnih.gov. These memory cells provide protective immunity against subsequent encounters with the virus nih.gov.

The kinetics of expansion and contraction for GP(33-41)-specific CD8+ T cells are generally comparable to those of other endogenous LCMV-specific CD8+ T cell responses biorxiv.org. The formation and maintenance of GP(33-41)-specific memory CD8+ T cells are influenced by several factors, including the presence of CD4+ T cell help and signaling through common gamma-chain cytokines such as IL-7 and IL-15 biorxiv.orgpnas.orguniversiteitleiden.nl. Studies have also shown that proteins like WASp are essential for the efficient conversion of effector cells into memory cells and for the long-term maintenance of the memory population frontiersin.org. The number of pre-existing memory cells specific for GP(33-41) can also impact the differentiation state of secondary effector and memory cells upon re-challenge aai.org.

Role of GP(33-41) in Acute versus Chronic LCMV Infection Outcomes

The outcome of LCMV infection in mice is largely determined by the interplay between the virus and the host immune response, particularly the CD8+ T cell response targeting epitopes like GP(33-41). In acute LCMV infection, exemplified by the Armstrong strain, a strong and coordinated CD8+ T cell response, with a significant component directed against GP(33-41), leads to efficient viral clearance within approximately 8-10 days asm.orgbiorxiv.org.

In contrast, infection with a highly persistent strain of LCMV, such as Clone 13, results in chronic infection where the virus is not cleared asm.orgasm.org. In this setting, the sustained high antigenic load leads to the functional impairment or "exhaustion" of virus-specific CD8+ T cells, including those specific for GP(33-41) universiteitleiden.nlresearchgate.net. Exhausted CD8+ T cells are characterized by reduced proliferative capacity, decreased cytokine production (e.g., IFN-γ and TNF-α), and the upregulation of inhibitory receptors like PD-1 and TIM-3 researchgate.net.

Chronic infection can also lead to alterations in the immunodominance hierarchy, potentially resulting in the deletion or severe functional impairment of responses to typically dominant epitopes like GP(33-41), while responses to subdominant epitopes may become relatively more prominent asm.orgasm.org. Furthermore, the selective pressure exerted by the persistent CD8+ T cell response can drive the emergence of viral escape mutations within the GP(33-41) epitope sequence, allowing the virus to evade recognition and contributing to the establishment and maintenance of chronic infection frontiersin.orgmedchemexpress.com.

Table 3: Characteristics of GP(33-41)-Specific CD8+ T Cell Response in Acute vs. Chronic LCMV Infection

FeatureAcute InfectionChronic Infection
Viral LoadRapidly controlled/clearedPersistent high load
CD8+ T Cell ResponseRobust expansion, effector function, memory formationInitial expansion followed by exhaustion
Functionality of GP(33-41)-specific CD8+ T cellsHigh (cytokine production, cytotoxicity)Impaired (reduced cytokine production, cytotoxicity)
Inhibitory Receptor ExpressionLow/TransientHigh (PD-1, TIM-3, etc.)
Immunodominance HierarchyGP33-41 is immunodominantCan be altered; potential loss of dominance for GP33-41
Viral Escape MutationsLess commonCan emerge in GP(33-41) epitope

Mechanisms of T Cell Dysfunction and Viral Immune Evasion Centered on Gp 33 41

GP(33-41)-Driven T Cell Exhaustion and Functional Unresponsiveness in Persistent Infection

Persistent viral infections, such as chronic LCMV infection, lead to a state of T cell exhaustion, characterized by a progressive loss of effector functions, including reduced cytokine production (e.g., IFN-γ and TNF-α), impaired cytotoxic activity, and decreased proliferative capacity. nih.gov Continuous exposure to high antigen loads, as is the case with the immunodominant GP(33-41) epitope during chronic LCMV infection, is a primary driver of this exhausted state. genscript.comnih.gov

In chronic LCMV infection, GP(33-41)-specific CD8+ T cells may persist but become functionally unresponsive, expressing activation markers but failing to effectively clear the virus. nih.gov This unresponsiveness is particularly pronounced under conditions of CD4 T cell deficiency, highlighting the critical role of CD4+ T cell help in maintaining CD8+ T cell function during chronic infections. nih.gov Functionally unresponsive GP(33-41)-specific CD8+ T cells from persistently infected mice have been shown to maintain high levels of Bcl-2 expression.

Data from studies using LCMV-infected mice illustrate the differential fate of T cell responses to different epitopes. While CD8+ T cells specific for the NP396-404 epitope may be deleted during chronic infection, GP(33-41)-specific CD8+ T cells often persist indefinitely but become functionally impaired. nih.gov

Impact of Costimulatory and Co-inhibitory Pathways on GP(33-41)-Specific CD8+ T Cell Responses (e.g., CD28/B7, CTLA-4, PD-1)

The balance between costimulatory and co-inhibitory signals significantly influences the fate and function of GP(33-41)-specific CD8+ T cells during viral infection. Co-inhibitory receptors, such as PD-1 and CTLA-4, are upregulated on T cells during chronic infections and play a critical role in inducing and maintaining T cell exhaustion. nih.gov

PD-1, in particular, is highly expressed on exhausted CD8+ T cells, including those specific for GP(33-41), during chronic LCMV infection. Ligation of PD-1 by its ligands (PD-L1/PD-L2) delivers inhibitory signals that impair TCR signaling and reduce effector functions. CTLA-4 also contributes to the suppression of T cell responses by competing with CD28 for binding to B7 ligands (CD80/CD86) on antigen-presenting cells (APCs) and delivering inhibitory signals.

Studies have shown that blockade of inhibitory pathways, such as PD-1, can reinvigorate exhausted CD8+ T cells and restore some effector functions, although complete reversal of exhaustion can be challenging. The co-expression of multiple inhibitory receptors, including PD-1, TIM-3, LAG-3, and CTLA-4, is often associated with a more deeply exhausted phenotype of CD8+ T cells specific for antigens like GP(33-41) during chronic infection. nih.gov

While co-inhibitory signals suppress T cell responses, costimulatory pathways, such as the CD28/B7 pathway, are generally required for efficient T cell activation and proliferation. However, the requirement for CD28/B7 costimulation for CD8+ T cell expansion can vary depending on the context of the viral infection and the specific epitope. In some instances of LCMV infection, CD28/B7-mediated costimulation appears less critical for the initial expansion of GP(33-41)-specific CD8+ T cells compared to other infections, possibly due to redundancy with other costimulatory pathways or high levels of costimulatory molecule expression induced by LCMV.

Emergence and Characterization of Viral Escape Variants Affecting GP(33-41) Presentation and TCR Recognition

The selective pressure exerted by GP(33-41)-specific CD8+ T cells can drive the evolution of viral escape variants. These variants often carry mutations within the GP(33-41) epitope sequence or flanking regions that affect its processing, MHC class I presentation, or recognition by the T cell receptor (TCR).

Single Amino Acid Substitutions and Their Immunological Consequences

Single amino acid substitutions within the GP(33-41) peptide sequence are a common mechanism of viral escape. These point mutations can have significant immunological consequences. For example, a single valine to alanine (B10760859) substitution at position 35 within the LCMV glycoprotein (B1211001) has been shown to affect the recognition of the GP33-43 epitope (which overlaps with GP(33-41)) by H-2Dᵇ-restricted T cells. This mutation impaired peptide binding to H-2Dᵇ molecules, leading to a failure to induce a GP33-43-specific CTL response and rendering target cells infected with the variant virus resistant to lysis by wild-type GP33-43-specific CTLs.

Other single amino acid changes within GP(33-41) have also been identified that prevent the activation and expansion of epitope-specific CD8 T cells. These mutations can disrupt critical interactions between the peptide and the MHC molecule or the peptide-MHC complex and the TCR.

Implications for Host Immune Surveillance

The emergence of viral escape variants affecting GP(33-41) has significant implications for host immune surveillance. The selection and outgrowth of these variants allow the virus to evade recognition and killing by a dominant population of CD8+ T cells, contributing to viral persistence and the failure to clear the infection. The ability of the virus to escape recognition by GP(33-41)-specific T cells underscores the dynamic interplay between the host immune system and the virus during chronic infection. The emergence dynamics of these mutations have been studied using advanced sequencing techniques, revealing how CTL-mediated pressure shapes the viral genome.

TCR Repertoire Diversity and Narrowing of GP(33-41)-Specific T Cell Responses with Age

The diversity of the T cell receptor repertoire specific for epitopes like GP(33-41) changes over time and is influenced by factors such as chronic antigen exposure and aging. In the context of LCMV infection, the primary CD8+ T cell response to GP(33-41) is initially highly diverse. medchemexpress.com However, during chronic infection or with increasing age, the diversity of the GP(33-41)-specific CD8+ T cell repertoire tends to narrow. medchemexpress.com

Studies in aged mice have shown a significant restriction in the TCRβ sequences used by GP(33-41)-specific CD8+ T cells over time following LCMV infection. medchemexpress.com By 26 months post-infection, the response can become dominated by a small number of TCRβ clones. medchemexpress.com This narrowing of the repertoire with age could contribute to a less effective immune response and potentially impact the control of persistent infections or responses to new antigens. medchemexpress.com While the total number of GP(33-41)-specific memory T cells may remain relatively stable, the functional diversity and breadth of the response are diminished in aged individuals. medchemexpress.com This age-associated decline in TCR repertoire diversity is a general feature of immunosenescence and can lead to "holes" in the repertoire, impairing immunity.

Advanced Experimental Methodologies for Studying Gp 33 41 Specific T Cell Responses

Intracellular Cytokine Staining (ICS) and Flow Cytometry for Functional Characterization

While tetramer staining identifies T cells based on their TCR specificity, Intracellular Cytokine Staining (ICS) coupled with flow cytometry provides crucial information about their functional capacity. This technique measures the production of effector cytokines, such as Interferon-gamma (IFN-γ) and Tumor Necrosis Factor-alpha (TNF-α), by T cells following a short in vitro restimulation with the specific peptide, GP(33-41). nih.govpnas.org

ICS is widely used to characterize the quality of the T cell response. For example, during chronic viral infections, GP(33-41)-specific CD8+ T cells can become "exhausted," a state characterized by the progressive loss of effector functions. nih.gov ICS can quantify this loss by showing a reduced capacity to produce cytokines like IFN-γ and TNF-α upon peptide stimulation. nih.gov Some studies have shown that under certain conditions, GP(33-41) specific CD8+ T cells persist but are unable to release antiviral cytokines. rupress.org Conversely, therapeutic interventions can restore the polyfunctionality of these cells, a feature readily assessed by ICS, where a higher proportion of cells co-produce multiple cytokines (e.g., IFN-γ, TNF-α, and IL-2). pnas.orgplos.org

The assay involves stimulating splenocytes or other isolated lymphocytes with the GP(33-41) peptide in the presence of a protein transport inhibitor, such as Brefeldin A. nih.gov This traps the newly synthesized cytokines within the cell, allowing for their detection by fluorochrome-conjugated antibodies after cell fixation and permeabilization. By combining ICS with surface staining for markers like CD8 and PD-1, a detailed picture of the functional state of GP(33-41)-specific T cells can be obtained. pnas.org

Table 1: Functional Status of GP(33-41) Specific CD8+ T Cells in Different Infection Models
Infection ModelT Cell StateTypical IFN-γ ProductionTypical TNF-α ProductionReference
Acute LCMV ArmstrongEffectorHighHigh nih.gov
Chronic LCMV Clone 13ExhaustedLow/NegativeNegative nih.govrupress.org
Chronic LCMV + TherapyReinvigoratedRestoredRestored pnas.orgplos.org

Two-Dimensional (2D) Affinity and Bond Lifetime Measurements of TCR-pMHC Interactions

The interaction between the T cell receptor (TCR) and the peptide-MHC (pMHC) complex is a critical determinant of T cell activation. Two-dimensional (2D) affinity and bond lifetime measurements provide a more physiologically relevant assessment of this interaction compared to traditional 3D methods like surface plasmon resonance (SPR). frontiersin.org These techniques measure the binding kinetics between a T cell and a surrogate antigen-presenting cell (APC) in a cell-to-cell context. nih.gov

The 2D micropipette adhesion frequency assay has been used to measure the in situ kinetics of the TCR on naïve GP(33-41)-specific T cells (from P14 transgenic mice) interacting with the GP(33-41) peptide presented on H-2Db molecules. nih.gov This method can sensitively distinguish between closely related agonist peptides. For instance, a study comparing the wildtype GP(33-41) peptide (ending in Cysteine, 41C) with a variant (ending in Methionine, 41M) found that the 41M variant had a significantly higher 2D affinity. nih.gov

Furthermore, these techniques can measure the bond lifetime under force, mimicking the mechanical forces experienced by T cells during immune surveillance. pnas.org Such analyses have revealed that the CD8 co-receptor significantly increases the bond lifetime of the TCR:pMHC interaction for GP(33-41) variants, with the weakest affinity variant showing the most substantial increase in bond lifetime due to CD8 contribution. nih.govresearchgate.net These sensitive 2D kinetic measurements correlate better with early T cell signaling events and functional outcomes than 3D affinity data. frontiersin.orgnih.gov

Table 2: 2D Kinetic Parameters of P14 TCR Binding to GP(33-41) Variants
Peptide VariantMean 2D Affinity (μm⁴)Mean Normalized Adhesion Bonds (μm²)Peak Bond Lifetime with CD8 (s)Reference
GP(33-41)M (41M)1.04E-036.40E-01~3.0 nih.gov
This compoundC (41C)6.62E-041.01E-01~1.9 nih.gov
GP(33-43) (41CGI)1.55E-042.93E-02Data not specified nih.gov

Gene Expression Profiling (e.g., RNA-sequencing) of GP(33-41)-Specific T Cells

High-throughput transcriptomic analyses, particularly RNA-sequencing (RNA-seq), have provided unprecedented insights into the molecular programs governing the differentiation and function of GP(33-41)-specific T cells. researchgate.net By sequencing the entire transcriptome of these cells, researchers can identify gene expression signatures associated with different T cell states, such as naïve, effector, memory, and exhausted.

RNA-seq has been performed on GP(33-41)-specific CD8+ T cells sorted from the CNS of mice in a model of autoimmunity. rupress.org This analysis revealed distinct clusters of differentially expressed genes corresponding to different experimental conditions. For example, in the absence of oligodendrocyte-derived IL-33, GP(33-41)-specific T cells showed reduced expression of the retention molecule CD103 (Itgae) and several inhibitory receptors, including PD-1 (Pdcd1), TIM-3 (Havcr2), and CTLA-4 (Ctla4). rupress.org

Gene Set Enrichment Analysis (GSEA) of RNA-seq data from in vitro stimulated GP(33-41)-specific CD8+ T cells has shown that certain treatments can upregulate genes associated with effector CD8+ T cells from an acute infection and downregulate those associated with exhaustion from chronic infection. researchgate.net Single-cell RNA-sequencing (scRNA-seq) has further dissected the heterogeneity within the GP(33-41)-specific T cell population, for instance in tumor-infiltrating lymphocytes, to identify subsets with distinct metabolic and functional programming. nih.govnih.gov

Adoptive Transfer Models for In Vivo Analysis of T Cell Fate and Function

Adoptive transfer models are a cornerstone of T cell immunology research, allowing for the study of a defined population of T cells in an in vivo setting. For studying GP(33-41) responses, the most common model involves the transfer of TCR transgenic CD8+ T cells from P14 mice, which almost exclusively recognize the GP(33-41) epitope presented by H-2Db. nih.govresearchgate.net

By transferring a known number of naïve P14 T cells into a recipient mouse, which is then infected with LCMV or a recombinant pathogen expressing GP(33-41), scientists can track the expansion, contraction, differentiation, and memory formation of this specific T cell population. researchgate.netasm.org This approach has been crucial for understanding the requirements for memory T cell formation and the development of T cell exhaustion. pnas.org

Adoptive transfer of P14 cells has also been adapted for cancer immunology research. By transferring P14 T cells into mice bearing tumors engineered to express the GP(33-41) epitope (e.g., B16-GP33), researchers can monitor the anti-tumor T cell response and test the efficacy of various immunotherapies. nih.gov This model facilitates the detection and tracking of tumor-specific CD8+ T cells, which might otherwise be too rare to study reliably. nih.gov

Peptide-MHC Multimers in Dissecting T Cell Immunobiology

Peptide-MHC (pMHC) multimers, with tetramers being the most common form, are indispensable tools for dissecting the immunobiology of T cells. nih.gov As discussed in section 7.1, these reagents allow for the direct staining and enumeration of antigen-specific T cells. rupress.org Their utility, however, extends beyond simple quantification.

Coupled with flow cytometry, pMHC multimers are used to phenotypically characterize GP(33-41)-specific T cells by co-staining for a wide array of surface and intracellular markers. This allows for the detailed analysis of T cell differentiation states (e.g., naïve, central memory, effector memory, terminally exhausted), the expression of inhibitory receptors (like PD-1 and Tim-3), and transcription factors. rupress.orgasm.org

Furthermore, pMHC multimers are used for the physical isolation of GP(33-41)-specific T cells via fluorescence-activated cell sorting (FACS). asm.org These highly purified populations can then be used for downstream applications such as TCR sequencing to analyze repertoire diversity, or for detailed transcriptional and epigenetic profiling to understand the molecular underpinnings of their function and fate. rupress.orgasm.org The development of pMHC multimer technology has fundamentally changed the ability to track and characterize rare, antigen-specific T cell populations, making the GP(33-41) system one of the best-understood models of T cell response. nih.gov

Gp 33 41 As a Foundational Research Tool and Model Antigen in Immunology

Utility in Dissecting Fundamental Principles of T Cell Activation and Differentiation

GP(33-41) serves as a potent agonist for CD8+ T cells, particularly those from P14 TCR-transgenic mice, facilitating detailed studies of T cell activation and differentiation. Researchers employ GP(33-41) presented by antigen-presenting cells (APCs) or incorporated into artificial structures like immunosomes to stimulate naive, antigen-specific CD8+ T lymphocytes in vitro and in vivo. This stimulation drives their proliferation and differentiation into cytotoxic effector cells capable of lysing target cells presenting the peptide. The differentiation process can be monitored and quantified by assessing various markers and functions, including the secretion of cytokines such as IFN-γ, TNF-α, and IL-2, the ability to kill cells presenting the GP(33-41) peptide, and changes in the expression of activation markers like CD44, CD43, CD62L, and CD69. Studies using GP(33-41) have contributed significantly to understanding the signaling pathways and molecular events that govern the initial activation and subsequent differentiation trajectories of CD8+ T cells upon encountering their cognate antigen.

Contribution to Understanding Immunological Memory and Persistence

The GP(33-41) epitope has been instrumental in investigating the formation, maintenance, and persistence of immunological memory, particularly in the context of viral infections. In chronic LCMV infection models, GP(33-41)-specific CD8+ T cells exhibit distinct behavior compared to those specific for other LCMV epitopes like NP396-404. While NP396-404-specific cells may be deleted, GP(33-41)-specific CD8+ T cells can persist indefinitely, even under conditions of high viral load. This persistence, however, is often associated with a state of functional unresponsiveness, where the cells express activation markers but fail to exert effector functions like cytokine production or cytotoxicity. Research utilizing GP(33-41) has explored the requirements for maintaining immunological memory, demonstrating the crucial role of the division of antigen-experienced T cells. Furthermore, GP(33-41) is used to study factors influencing the long-term survival and differentiation phenotypes (e.g., central memory vs. effector memory) of memory CD8+ T cells, including the impact of tissue-specific factors like IL-33 in the central nervous system during autoimmune conditions.

Applications in Studying T Cell Exhaustion and Viral Evasion Mechanisms

GP(33-41) is a key model antigen for studying CD8+ T cell exhaustion, a state of dysfunction that arises during chronic infections and cancer, characterized by progressive loss of effector function despite persistent antigen exposure. Studies using chronic LCMV infection, where GP(33-41)-specific T cells become exhausted, have provided critical insights into the mechanisms underlying this phenomenon. Research focuses on identifying the molecular signatures of exhausted GP(33-41)-specific T cells, including the expression of inhibitory receptors such as PD-1, TIM-3, and KLRG1, and the involvement of specific transcription factors like BACH2, BATF, and IRF4 that regulate their dysfunctional state. The persistence of these functionally impaired GP(33-41)-specific T cells can represent a strategy of viral evasion, allowing the pathogen to persist in the host. The GP(33-41) model is also used to evaluate potential therapeutic strategies, such as antiviral drug treatment or targeting specific signaling pathways, aimed at preventing or reversing T cell exhaustion and restoring effective antiviral immunity.

Q & A

Q. What is the structural and functional significance of GP(33-41) in LCMV immunology?

GP(33-41) is a 9-amino-acid peptide (KAVYNFATC) derived from the glycoprotein GP1 of the Lymphocytic Choriomeningitis Virus (LCMV). It acts as an immunodominant epitope that binds to the H-2Db MHC class I molecule, promoting CD8+ T cell activation. Its SC50 value for upregulating H-2Db on RMA-S cells is 344 nM, making it a critical tool for studying T cell receptor (TCR)-pMHC interactions .

Q. How is GP(33-41) utilized as a "gold standard" antigen in T cell response assays?

GP(33-41) is widely used to measure CD8+ T cell activation due to its high affinity for H-2Db and robust agonistic activity. For example:

  • In flow cytometry, GP(33-41)-loaded tetramers quantify antigen-specific T cells.
  • In vaccination studies, GP(33-41) primes both immunodominant and subdominant epitopes (e.g., GP(276-286), GP(92-101)) to enhance protection against LCMV .

Q. What experimental models validate GP(33-41)'s role in adaptive immunity?

  • P14 TCR transgenic mice : GP(33-41) strongly activates CD8+ T cells via the P14 TCR, enabling studies on TCR-pMHC kinetics and T cell exhaustion .
  • Viral challenge models : Recombinant influenza viruses expressing GP(33-41) compare mucosal vs. systemic immune responses, revealing differences in memory T cell cytokine production and proliferation .

Advanced Research Questions

Q. How does combined TLR ligation influence GP(33-41) antigen presentation?

Simultaneous engagement of Toll-like receptors (TLRs) alters proteasomal processing and nitric oxide (NO) production, which modulates GP(33-41) presentation. For instance, TLR3/4 co-stimulation reduces NP(205-212) and GP(33-41) presentation but not NP(396-404), highlighting epitope-specific regulatory mechanisms .

Q. What are the contradictions in GP(33-41)-specific T cell responses across chronic vs. acute infections?

  • Chronic LCMV Cl13 infection : GP(33-41)-specific CD8+ T cells exhibit terminal exhaustion (high TOX, low TCF-1), whereas PSGL-1-deficient mice show preserved TCF-1+ populations, suggesting PSGL-1 regulates T cell differentiation .
  • Acute infection : GP(33-41)-specific memory T cells from influenza vectors produce fewer effector cytokines than LCMV-induced cells, indicating infection route impacts functional memory .

Q. How can experimental design address variability in GP(33-41)-driven immune outcomes?

  • Controlled proteasomal activity assays : Measure GP(33-41) processing efficiency under TLR-modulated conditions to resolve data discrepancies .
  • Single-cell RNA sequencing : Compare metabolic states (e.g., oxidative phosphorylation) of GP(33-41)-specific T cells in PSGL-1−/− vs. WT models to dissect exhaustion pathways .

Q. What methodological challenges arise when studying subdominant vs. immunodominant epitopes like GP(33-41)?

  • Epitope competition : Co-administering GP(33-41) with subdominant peptides (e.g., GP(276-286)) requires dose titration to avoid masking weaker responses.
  • Flow cytometry gating : Use H-2Db tetramers with distinct fluorophores to distinguish epitope-specific populations in polyclonal assays .

Methodological Tables

Q. Table 1. Key Parameters for GP(33-41) in T Cell Assays

ParameterValue/MethodReference
SC50 (H-2Db upregulation)344 nM
ED50 (T2-Db cell lysis)2.5 ± 0.7 nM
Purity (HPLC)>95%
Storage conditionsLyophilized powder at -20°C

Q. Table 2. Contrasting GP(33-41)-Specific T Cell Responses

ConditionTCF-1+ FrequencyTOX+ FrequencyOutcome
WT LCMV Cl13 infection14.5%98.2%Terminal exhaustion
PSGL-1−/− LCMV Cl1385.4%1.32%Preserved stem-like T cells
Influenza-GP(33-41)N/AN/AReduced cytokine production
LCMV-GP(33-41)N/AN/ARobust memory formation
Source:

Key Recommendations for Researchers

  • Standardization : Use GP(33-41) at 10 µM in in vitro assays to ensure reproducibility across labs .
  • Ethical rigor : Adhere to institutional guidelines when using transgenic models (e.g., P14 TCR mice) to study GP(33-41)-driven autoimmunity risks .
  • Data interpretation : Account for TLR-mediated NO effects when analyzing antigen presentation discrepancies .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.